2-(Tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and oxolan rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Organolithium reagents (e.g., n-butyllithium)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Known for its anti-tubulin activity and used as a lead compound in anti-cancer drug development.
Indibulin: Another anti-mitotic agent with a similar structure and mechanism of action.
Uniqueness
2-[(OXOLAN-2-YL)METHYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of chromeno, pyrrole, and oxolan rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over similar compounds in certain contexts .
Properties
Molecular Formula |
C25H25NO7 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25NO7/c1-29-18-11-14(12-19(30-2)23(18)31-3)21-20-22(27)16-8-4-5-9-17(16)33-24(20)25(28)26(21)13-15-7-6-10-32-15/h4-5,8-9,11-12,15,21H,6-7,10,13H2,1-3H3 |
InChI Key |
RYUSUEMTAGGEHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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